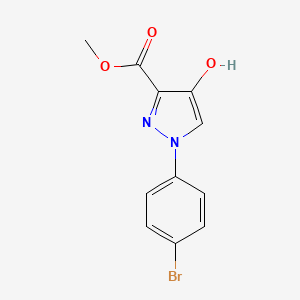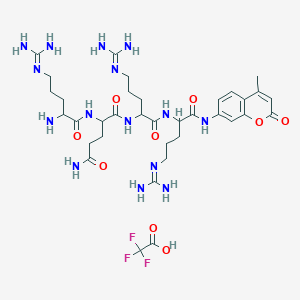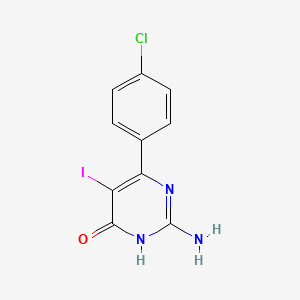![molecular formula C14H21FN2O2S B12114574 Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro- CAS No. 1152600-22-0](/img/structure/B12114574.png)
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, is a complex organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its unique structure, which includes a fluorine atom and a cyclohexyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexylamine derivative. This involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 1-(aminomethyl)-4-methylcyclohexane.
Fluorination: The next step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The final step is the formation of the sulfonamide group. This is typically done by reacting the fluorinated cyclohexylamine with benzenesulfonyl chloride under basic conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Pathways: By inhibiting these enzymes, the compound can disrupt cellular processes such as pH regulation and ion transport, leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: Lacks the cyclohexyl and fluorine groups, making it less complex.
N-(Cyclohexylmethyl)benzenesulfonamide: Similar structure but without the fluorine atom.
2-Fluorobenzenesulfonamide: Contains the fluorine atom but lacks the cyclohexyl group.
Uniqueness
Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-, is unique due to its combination of a fluorine atom and a cyclohexyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1152600-22-0 |
|---|---|
Fórmula molecular |
C14H21FN2O2S |
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H21FN2O2S/c1-11-6-8-14(10-16,9-7-11)17-20(18,19)13-5-3-2-4-12(13)15/h2-5,11,17H,6-10,16H2,1H3 |
Clave InChI |
VEZUOOWGNGYMBC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CN)NS(=O)(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)

![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)





